molecular formula C10H10N2O B8656111 (3-phenyl-3H-imidazol-4-yl)-methanol

(3-phenyl-3H-imidazol-4-yl)-methanol

Cat. No. B8656111
M. Wt: 174.20 g/mol
InChI Key: PKWYNUWUYQOISC-UHFFFAOYSA-N
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Patent
US04292431

Procedure details

To a suspension of 2.16 g (0.01 mol) of 1-phenyl-5-carbethoxyimidazole in 5 ml of water are added 0.8 g (0.02 mol) of sodium hydroxide and then 4 ml of ~37% aqueous formaldehyde. The mixture is heated at 80°-90° C. for 2 hours. The reaction mixture is concentrated in vacuo, and then the residue is extracted with ethyl acetate. The ethyl acetate extract is concentrated to give 1-phenyl-5-hydroxymethylimidazole as a solid, m.p. 81°-84° C.
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([C:12](OCC)=[O:13])=[CH:10][N:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].C=O>O>[C:1]1([N:7]2[C:11]([CH2:12][OH:13])=[CH:10][N:9]=[CH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC=C1C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 80°-90° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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